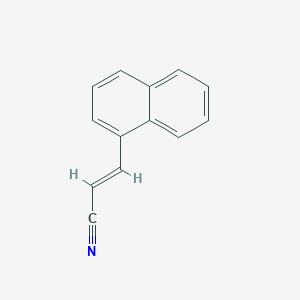

(E)-1-Naphthaleneacrylonitrile

CAS No.: 111686-30-7

Cat. No.: VC8048154

Molecular Formula: C13H9N

Molecular Weight: 179.22 g/mol

* For research use only. Not for human or veterinary use.

Specification

| CAS No. | 111686-30-7 |

|---|---|

| Molecular Formula | C13H9N |

| Molecular Weight | 179.22 g/mol |

| IUPAC Name | (E)-3-naphthalen-1-ylprop-2-enenitrile |

| Standard InChI | InChI=1S/C13H9N/c14-10-4-8-12-7-3-6-11-5-1-2-9-13(11)12/h1-9H/b8-4+ |

| Standard InChI Key | HHTYBZVRPWALDN-XBXARRHUSA-N |

| Isomeric SMILES | C1=CC=C2C(=C1)C=CC=C2/C=C/C#N |

| SMILES | C1=CC=C2C(=C1)C=CC=C2C=CC#N |

| Canonical SMILES | C1=CC=C2C(=C1)C=CC=C2C=CC#N |

Introduction

Synthetic Methodologies

Knoevenagel Condensation

The most common synthesis route involves a Knoevenagel condensation between 1-naphthaldehyde and malononitrile. This reaction is catalyzed by bases or solid catalysts such as nano CeO, which enhances yield and selectivity under solvent-free conditions .

Reaction Conditions

Mechanism:

-

Deprotonation of malononitrile by the base to form a resonance-stabilized enolate.

-

Nucleophilic attack on the carbonyl carbon of 1-naphthaldehyde.

-

Elimination of water to form the (E)-configured acrylonitrile product .

Alternative Routes

-

Wittig Reaction: Utilizes naphthalene-1-carbaldehyde with cyanomethylene triphenylphosphorane.

-

Cross-Coupling: Palladium-catalyzed coupling of 1-naphthylboronic acid with acrylonitrile derivatives.

Structural and Spectroscopic Characterization

X-ray Crystallography

(E)-1-Naphthaleneacrylonitrile crystallizes in the orthorhombic system with space group P222. Key parameters:

Spectroscopic Data

Physicochemical Properties

| Property | Value |

|---|---|

| Melting Point | 108–110°C |

| Solubility | Insoluble in water; soluble in DCM, THF, DMF |

| Stability | Stable under inert atmosphere; sensitive to UV light . |

Applications in Materials Science

Conjugated Polymers

(E)-1-Naphthaleneacrylonitrile serves as a monomer in D–A conjugated polymers for photocatalytic hydrogen production. Example:

Nonlinear Optics (NLO)

The compound’s extended π-conjugation and dipole moment (4.5 D) make it suitable for second-harmonic generation (SHG) applications .

- mass of a compound required to prepare a solution of known volume and concentration

- volume of solution required to dissolve a compound of known mass to a desired concentration

- concentration of a solution resulting from a known mass of compound in a specific volume